molecular formula C18H27N3O B2471543 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea CAS No. 1396799-62-4

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea

Katalognummer: B2471543
CAS-Nummer: 1396799-62-4
Molekulargewicht: 301.434
InChI-Schlüssel: VJNQKENBLKVKKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea is a synthetic urea derivative characterized by a rigid alkyne spacer (but-2-yn-1-yl) substituted with a diisopropylamino group at the 4-position and a para-tolyl (p-tolyl) moiety attached to the urea nitrogen. Structural analogs and computational methods (e.g., density-functional thermochemistry ) may provide indirect insights into its behavior.

Eigenschaften

IUPAC Name

1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-(4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-14(2)21(15(3)4)13-7-6-12-19-18(22)20-17-10-8-16(5)9-11-17/h8-11,14-15H,12-13H2,1-5H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNQKENBLKVKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC#CCN(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea typically involves the following steps:

    Formation of the Alkyne Intermediate: The initial step involves the preparation of the but-2-yn-1-yl intermediate. This can be achieved through the reaction of propargyl bromide with a suitable base, such as sodium hydride, to form the corresponding alkyne.

    Introduction of the Diisopropylamino Group: The alkyne intermediate is then reacted with diisopropylamine in the presence of a catalyst, such as copper(I) iodide, to introduce the diisopropylamino group.

    Formation of the Urea Moiety: The final step involves the reaction of the diisopropylamino-substituted alkyne with p-tolyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alkane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Wirkmechanismus

The mechanism of action of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-(p-Tolyl)urea

  • Structure : Simplest analog with a p-tolyl group directly attached to urea.
  • Key Data :
    • pKa : 5.3 (acidic proton on urea nitrogen) .
    • Applications : Intermediate in sulfonylurea drug synthesis (e.g., Tolbutamide, a hypoglycemic agent) .
  • Comparison: The target compound’s diisopropylamino-butynyl chain introduces steric bulk and rigidity, likely increasing lipophilicity (logP) and altering solubility compared to 1-(p-tolyl)urea.

1-(2-Oxaadamant-1-yl)-3-(piperidin-4-yl)urea

  • Structure : Features a bicyclic oxaadamantyl group and a piperidinyl-triazine moiety .
  • Key Data :
    • Synthesis : Prepared via nucleophilic substitution with DIPEA and methylamine hydrochloride .
    • Applications : Likely targets kinases or G protein-coupled receptors due to the triazine group.

Imidazole- and Methoxyphenyl-Substituted Urea

  • Structure : Contains imidazole and methoxyphenyl groups, with a single-crystal X-ray structure confirming planarity .
  • Key Data :
    • Crystallography : Mean C–C bond length = 0.003 Å; refined using SHELXL .
  • Comparison : The target compound’s p-tolyl group lacks electron-donating substituents (e.g., methoxy), which may reduce hydrogen-bonding capacity compared to this analog.

Key Observations:

Lipophilicity: The diisopropylamino and alkyne groups in the target compound likely increase logP, favoring membrane permeability but reducing aqueous solubility.

Rigidity vs.

Biological Activity : While sulfonylureas (e.g., Tolbutamide) target ATP-sensitive potassium channels , the target compound’s tertiary amine may shift activity toward GPCRs or ion channels.

Notes

Data Limitations : Direct experimental data on the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Biological Potential: The diisopropylamino group’s basicity (pKa ~10–11) may enable pH-dependent solubility, a trait exploitable in prodrug design.

Biologische Aktivität

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and its effects on various biological systems. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H22N2O(Molecular Weight 250 35 g mol)\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}\quad (\text{Molecular Weight 250 35 g mol})

The presence of the diisopropylamino group and the but-2-yn-1-yl linker are significant for its biological interactions.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. For instance, derivatives of xanthine with similar substituents have shown high AChE inhibition potency, suggesting that 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea may also possess similar properties.

Table 1: Comparison of AChE Inhibition Potency

CompoundIC50 (µM)Reference
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)ureaTBD
Galantamine0.089
DMPX (xanthine derivative)4.1

Antimicrobial Activity

In studies focusing on antimicrobial properties, compounds structurally related to urea derivatives have demonstrated efficacy against biofilms formed by oral pathogens. For example, a urea derivative was shown to disrupt multispecies biofilms without exhibiting bactericidal effects, which may suggest a potential for therapeutic applications in managing oral dysbiosis.

Case Study: Disruption of Oral Biofilms
A study reported that a related urea compound inhibited biofilm formation by Porphyromonas gingivalis, a key pathogen in periodontal disease. The biofilm inhibitory concentration (BIC50) was determined to be approximately 0.79 µM, indicating significant potential for clinical applications in oral health management .

Mechanistic Insights

The mechanism of action for the biological activity of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea likely involves:

  • Enzyme Binding : The diisopropylamino moiety may enhance binding to active sites on enzymes like AChE.
  • Biofilm Disruption : The compound may interfere with cell signaling pathways necessary for biofilm formation, thus reducing pathogenicity.

Future Research Directions

Further studies are necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

  • In Vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure affect biological activity.
  • Broader Antimicrobial Spectrum : Evaluating effectiveness against a wider array of microbial species.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.